molecular formula C7H7FINO2S B13912328 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline

2-Fluoro-6-iodo-4-(methylsulfonyl)aniline

Cat. No.: B13912328
M. Wt: 315.11 g/mol
InChI Key: UNBWVFHQILIOCH-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodo-4-methanesulfonylaniline is an organic compound with the molecular formula C7H7FINO2S It is a derivative of aniline, featuring fluorine, iodine, and methanesulfonyl groups attached to the benzene ring

Preparation Methods

The synthesis of 2-fluoro-6-iodo-4-methanesulfonylaniline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

2-Fluoro-6-iodo-4-methanesulfonylaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The presence of halogens (fluorine and iodine) makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium iodide and potassium fluoride.

    Oxidation and Reduction: The methanesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds using this compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can replace the fluorine atom with iodine, resulting in a diiodo compound.

Scientific Research Applications

2-Fluoro-6-iodo-4-methanesulfonylaniline has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules. Its unique substituents allow for the exploration of new reaction mechanisms and pathways.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structural features may interact with biological targets in unique ways.

    Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a precursor for drugs targeting specific enzymes or receptors.

    Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-fluoro-6-iodo-4-methanesulfonylaniline exerts its effects depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups (fluorine and methanesulfonyl) can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar compounds to 2-fluoro-6-iodo-4-methanesulfonylaniline include:

Properties

Molecular Formula

C7H7FINO2S

Molecular Weight

315.11 g/mol

IUPAC Name

2-fluoro-6-iodo-4-methylsulfonylaniline

InChI

InChI=1S/C7H7FINO2S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3

InChI Key

UNBWVFHQILIOCH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1)I)N)F

Origin of Product

United States

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